molecular formula C5H7NS B177002 5-Methylthiophen-3-amine CAS No. 153137-85-0

5-Methylthiophen-3-amine

Cat. No. B177002
M. Wt: 113.18 g/mol
InChI Key: YHGSDEFWAXHCDW-UHFFFAOYSA-N
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Description

5-Methylthiophen-3-amine is a chemical compound with the molecular weight of 149.64 . It is also known as 5-methylthiophen-3-amine hydrochloride .


Synthesis Analysis

Thiophenes, including 5-Methylthiophen-3-amine, are synthesized using ring-forming multicomponent reactions . These reactions are efficient synthetic strategies for producing thiophenes and their derivatives .


Molecular Structure Analysis

The IUPAC name for 5-Methylthiophen-3-amine is 5-methylthiophen-3-amine hydrochloride . Its InChI code is 1S/C5H7NS.ClH/c1-4-2-5(6)3-7-4;/h2-3H,6H2,1H3;1H .


Chemical Reactions Analysis

Thiophenes, including 5-Methylthiophen-3-amine, are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 5-Methylthiophen-3-amine is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . It has been reported to possess a wide range of therapeutic properties .
    • Methods of Application : Thiophene and its derivatives are used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
    • Results or Outcomes : Thiophene and its derivatives have been proven to be effective drugs in various disease scenarios. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Synthesis of Metal Complexes

    • Application : Triazole derived Schiff bases, including 5-Methylthiophen-3-amine, have been used in the synthesis of metal complexes (cobalt(II), copper(II), nickel(II), and zinc(II)) .
    • Methods of Application : The structure of N-[(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine, a derivative of 5-Methylthiophen-3-amine, has been determined by the X-ray diffraction method .
    • Results or Outcomes : All the metal(II) complexes showed octahedral geometry except the copper(II) complexes, which showed distorted octahedral geometry . The synthesized compounds showed moderate to significant antibacterial activity against one or more bacterial strains .
  • Anticonvulsant Research

    • Application : 5-Methylthiophen-3-amine has been used in the synthesis of anticonvulsant drugs .
    • Methods of Application : The compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, which includes 5-Methylthiophen-3-amine, has been synthesized and tested for anticonvulsant activity .
    • Results or Outcomes : The synthesized compound showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz .

Also, 5-Methylthiophen-3-amine hydrochloride, a derivative of 5-Methylthiophen-3-amine, is available commercially and used in various research applications .

Also, 5-Methylthiophen-3-amine hydrochloride, a derivative of 5-Methylthiophen-3-amine, is available commercially and used in various research applications .

Safety And Hazards

The safety information for 5-Methylthiophen-3-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 5-Methylthiophen-3-amine are not mentioned in the search results, thiophene derivatives have a wide range of applications in fields such as medicine, electronics, and materials science . This suggests that future research could focus on expanding these applications or developing new ones.

properties

IUPAC Name

5-methylthiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGSDEFWAXHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423645
Record name 5-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiophen-3-amine

CAS RN

153137-85-0
Record name 5-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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